2-Chlorobenzoyl chloride
Overview
Description
2-Chlorobenzoyl chloride: is an organic compound with the molecular formula C7H4Cl2O . It is a colorless to slightly yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both a benzoyl group and a chlorine atom, making it a valuable reagent in various chemical reactions .
Mechanism of Action
Target of Action
2-Chlorobenzoyl chloride primarily targets aromatic amines and ammonium thiocyanate . These compounds play a crucial role in various biochemical reactions, serving as the building blocks for more complex molecules.
Mode of Action
The compound interacts with its targets through a process known as acylation . Specifically, this compound reacts with aromatic amines and ammonium thiocyanate under the condition of solid-liquid phase-transfer catalysis to form N-aryl-N′ (2-chlorobenzoyl) thioureas . This reaction is facilitated by polyethylene glycol-400, which acts as a catalyst .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of N-aryl-N′ (2-chlorobenzoyl) thioureas . This can lead to various downstream effects, depending on the specific biochemical pathways involved. For instance, the compound has been used to cause the acylation of polystyrene during the preparation and regeneration of polystyrene-based resin .
Biochemical Analysis
Biochemical Properties
2-Chlorobenzoyl chloride is known to react with aromatic amines and ammonium thiocyanate using polyethylene glycol-400 as the catalyst under the condition of solid-liquid phase-transfer catalysis to form N-aryl-N′ (2-chlorobenzoyl) thioureas . This indicates that this compound can interact with these biomolecules and participate in biochemical reactions.
Molecular Mechanism
The molecular mechanism of this compound involves its reactivity with other molecules. For instance, it can react with aromatic amines to form N-aryl-N′ (2-chlorobenzoyl) thioureas . This suggests that it may bind to biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression.
Temporal Effects in Laboratory Settings
It is known to react with aromatic amines and ammonium thiocyanate under certain conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chlorobenzoyl chloride can be synthesized through the chlorination of 2-chlorobenzaldehyde in the presence of phosphorus pentachloride. The reaction is typically carried out at temperatures ranging from 50°C to 200°C, with an optimal range of 140°C to 170°C. The reaction time can be significantly reduced by using a catalytic amount of phosphorus pentachloride, resulting in yields of over 90% with purities above 95% .
Industrial Production Methods: In industrial settings, this compound is often produced by reacting 2-chlorobenzoic acid with thionyl chloride under the catalysis of pyridine. This method is advantageous due to its high yield, low reaction cost, and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions: 2-Chlorobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with aromatic amines and ammonium thiocyanate to form N-aryl-N′ (2-chlorobenzoyl) thioureas under solid-liquid phase-transfer catalysis conditions.
Acylation Reactions: It causes the acylation of polystyrene during the preparation and regeneration of polystyrene-based resins.
Common Reagents and Conditions:
Aromatic Amines and Ammonium Thiocyanate: Used in the presence of polyethylene glycol-400 as a catalyst.
Polystyrene: Used in the preparation and regeneration of polystyrene-based resins.
Major Products Formed:
- N-aryl-N′ (2-chlorobenzoyl) thioureas
- Acylated Polystyrene
Scientific Research Applications
2-Chlorobenzoyl chloride is widely used in scientific research and industrial applications, including:
- Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals, such as clotrimazole, and in the preparation of p-chlorobenzoic acid and trichloro-acaricide .
- Polymer Chemistry: It is used in the acylation of polystyrene, which is essential in the preparation and regeneration of polystyrene-based resins .
- Catalysis: It is involved in phase-transfer catalysis reactions to form N-aryl-N′ (2-chlorobenzoyl) thioureas .
Comparison with Similar Compounds
- 2-Chlorobenzoic Acid: A monochlorobenzoic acid with a chloro group at the 2-position .
- 4-Chlorobenzoyl Chloride: Similar structure but with the chlorine atom in the para position .
- 2-Fluorobenzoyl Chloride: Contains a fluorine atom instead of chlorine .
Uniqueness: 2-Chlorobenzoyl chloride is unique due to its high reactivity and versatility in organic synthesis. The presence of both a benzoyl group and a chlorine atom allows it to participate in a wide range of chemical reactions, making it a valuable reagent in various industrial and research applications .
Properties
IUPAC Name |
2-chlorobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O/c8-6-4-2-1-3-5(6)7(9)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIKNECPXCLUHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060572 | |
Record name | Benzoyl chloride, 2-chloro- | |
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Molecular Weight |
175.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an acrid odor; [Alfa Aesar MSDS] | |
Record name | 2-Chlorobenzoyl chloride | |
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CAS No. |
609-65-4, 1321-03-5 | |
Record name | 2-Chlorobenzoyl chloride | |
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Record name | 2-Chlorobenzoyl chloride | |
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Record name | Benzoyl chloride, chloro- | |
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Record name | 2-Chlorobenzoyl chloride | |
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Record name | Benzoyl chloride, 2-chloro- | |
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Record name | Benzoyl chloride, 2-chloro- | |
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Record name | 2-chlorobenzoyl chloride | |
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Record name | 2-CHLOROBENZOYL CHLORIDE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Chlorobenzoyl chloride in organic synthesis?
A: this compound is a highly versatile reagent in organic synthesis, serving as a crucial building block for various heterocyclic compounds, particularly those with pharmaceutical relevance [, , , , , , , , , , , , , , ]. Its reactivity stems from the presence of the electrophilic acyl chloride group, readily undergoing nucleophilic acyl substitution reactions with amines, alcohols, and thiols, among others.
Q2: What are some notable reactions involving this compound?
A2: this compound is widely employed in reactions such as:
- Esterification: It reacts with alcohols to form esters, exemplified by its use in the synthesis of novel propranolol derivatives [].
- Amidation: It reacts with amines to form amides, highlighted in the preparation of substituted-6(5H)-phenanthridinones for poly(ADP-ribose) polymerase inhibitors [].
- Synthesis of Thioureas: It participates in the synthesis of N-(2-chlorobenzoyl)-N′-[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]-thiourea [] and N-aryl-N′-(2-chlorobenzoyl)-thiourea derivatives [] through reactions with ammonium thiocyanate and corresponding amines.
Q3: How does the structure of this compound influence its reactivity?
A: The presence of the chlorine atom adjacent to the acyl chloride group in this compound exerts a significant influence on its reactivity. This electron-withdrawing group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack [, , ]. Additionally, the steric hindrance imposed by the chlorine atom can influence the regioselectivity of reactions, as observed in the synthesis of 4,5-dihydro-1H-pyrazole-3-carbothioamides [, ].
Q4: What spectroscopic techniques are typically employed for the characterization of this compound and its derivatives?
A4: Various spectroscopic techniques are crucial for characterizing this compound and its derivatives. These include:
- NMR Spectroscopy (1H, 13C, 15N): Provides detailed information about the structure and conformation of the molecule, including the chemical environment of individual atoms and their spatial arrangement [, , , , , , , , , ].
- IR Spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrational frequencies, providing insights into the bonding patterns within the molecule [, , , , , , , , , , , ].
- Mass Spectrometry: Determines the molecular weight and fragmentation pattern of the compound, aiding in structural elucidation and confirmation [, , , , , , , , , , , , ].
- UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule, which can be related to the presence of conjugated systems or specific chromophores [, , , , , ].
Q5: Are there computational studies on this compound?
A: Yes, computational chemistry plays a significant role in understanding the structural and electronic properties of this compound. Molecular modeling studies, including gas electron diffraction analysis and quantum chemical calculations, have been employed to investigate the conformational preferences and structural parameters of this compound and its halogenated analogs []. These studies provide valuable insights into the molecule's behavior and reactivity.
Q6: What are the safety considerations associated with handling this compound?
A6: this compound is a reactive compound that requires careful handling. It is corrosive and may cause severe skin burns and eye damage. Proper personal protective equipment (PPE), such as gloves and eye protection, should always be worn when handling this chemical. Additionally, it should be used in a well-ventilated area to prevent inhalation.
Q7: Are there any known instances of allergic reactions to compounds synthesized using this compound?
A: While not directly related to this compound itself, there's a reported case of allergic contact dermatitis caused by this compound azine []. This highlights the importance of careful handling and consideration of potential allergenic properties of derivatives synthesized using this compound.
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